

physicochemical properties of 3-Chloro-6-(methylsulfonyl)pyridazine

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Compound of Interest

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An In-depth Technical Guide to the Physicochemical Properties of **3-Chloro-6-(methylsulfonyl)pyridazine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(methylsulfonyl)pyridazine is a heterocyclic organic compound featuring a pyridazine core. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a diverse range of biological targets. The presence of a reactive chlorine atom and an electron-withdrawing methylsulfonyl group makes this molecule a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science.^{[1][2]} Pyridazine derivatives have been explored for various therapeutic applications, including as anticancer agents and as modulators of central nervous system (CNS) targets.^{[2][3][4]}

This guide provides a comprehensive overview of the core physicochemical properties of **3-Chloro-6-(methylsulfonyl)pyridazine**, offering field-proven insights and methodologies for its characterization. The content is structured to deliver not just data, but also the underlying scientific rationale for its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's foundational properties begins with its identity and structure.

- IUPAC Name: **3-chloro-6-(methylsulfonyl)pyridazine**
- CAS Number: 7145-62-2[\[5\]](#)
- Molecular Formula: C₅H₅ClN₂O₂S[\[5\]](#)
- Canonical SMILES: CS(=O)(=O)c1cc(Cl)nn1[\[5\]](#)

The structure consists of a six-membered aromatic pyridazine ring substituted with a chlorine atom at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 6-position. The electron-deficient nature of the pyridazine ring is further enhanced by the strong electron-withdrawing capacity of the sulfonyl group, which significantly influences the molecule's reactivity.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and biological systems, influencing everything from reaction conditions to bioavailability. The following table summarizes the key physicochemical data for **3-Chloro-6-(methylsulfonyl)pyridazine**.

| Property | Value | Type | Source(s) |
|-------------------|--|----------------|-----------|
| Molecular Weight | 192.62 g/mol | Calculated | [5][6] |
| Appearance | Colorless crystalline powder | Experimental | [7] |
| Melting Point | 126-130 °C | Experimental | [7] |
| Boiling Point | 451.4 °C at 760 mmHg | Predicted | [5][7] |
| Density | 1.486 g/cm³ | Predicted | [5][7] |
| pKa | -2.66 ± 0.10 | Predicted | [7] |
| Solubility | Almost insoluble in water; Soluble in organic solvents | Experimental | [7] |
| Storage Condition | Under inert gas (Nitrogen or Argon) at 2-8°C | Recommendation | [7] |

Note: Predicted values are derived from computational models and should be confirmed experimentally for critical applications.

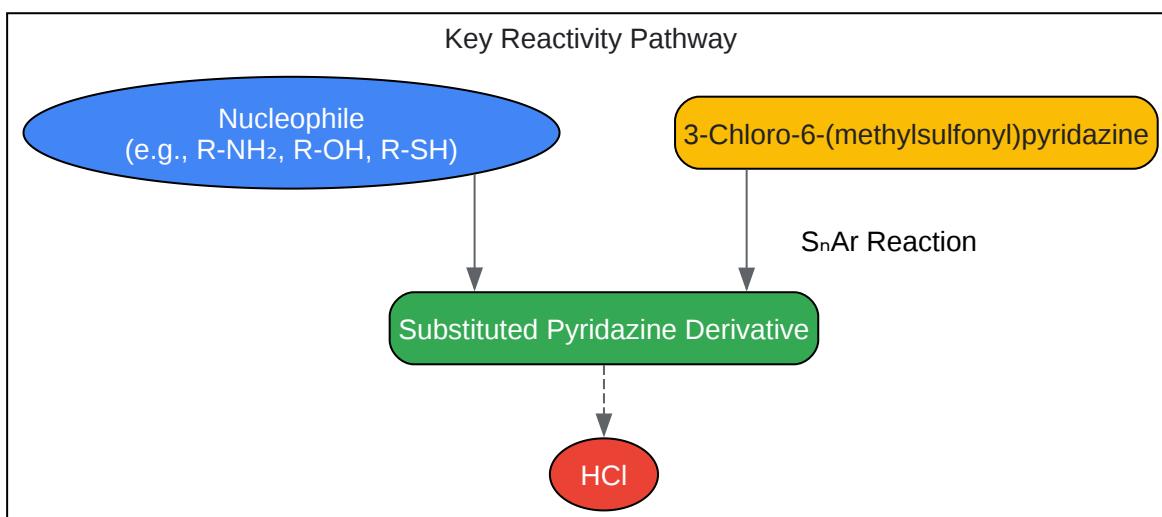
Reactivity, Stability, and Handling

Reactivity Profile: The chemical behavior of **3-Chloro-6-(methylsulfonyl)pyridazine** is dominated by two key features:

- Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the 3-position is highly susceptible to displacement by nucleophiles. The electron-deficient pyridazine ring, further activated by the opposing methylsulfonyl group, facilitates this reaction. This makes the compound an excellent precursor for introducing a wide array of functional groups (e.g., amines, alkoxides, thiols), which is a cornerstone of its utility in constructing libraries of derivatives for drug screening.[1]

- **Sulfonyl Group Chemistry:** While the sulfonyl group itself is generally stable, the protons on the adjacent methyl group can exhibit some acidity and may be susceptible to reaction under strong basic conditions.

Stability and Storage: The compound is reported to be stable under standard room temperature and pressure.^[7] However, for long-term integrity, certain precautions are essential. It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C).^[7] It is crucial to avoid exposure to light, heat, and strong oxidizing agents to prevent degradation.^[7]



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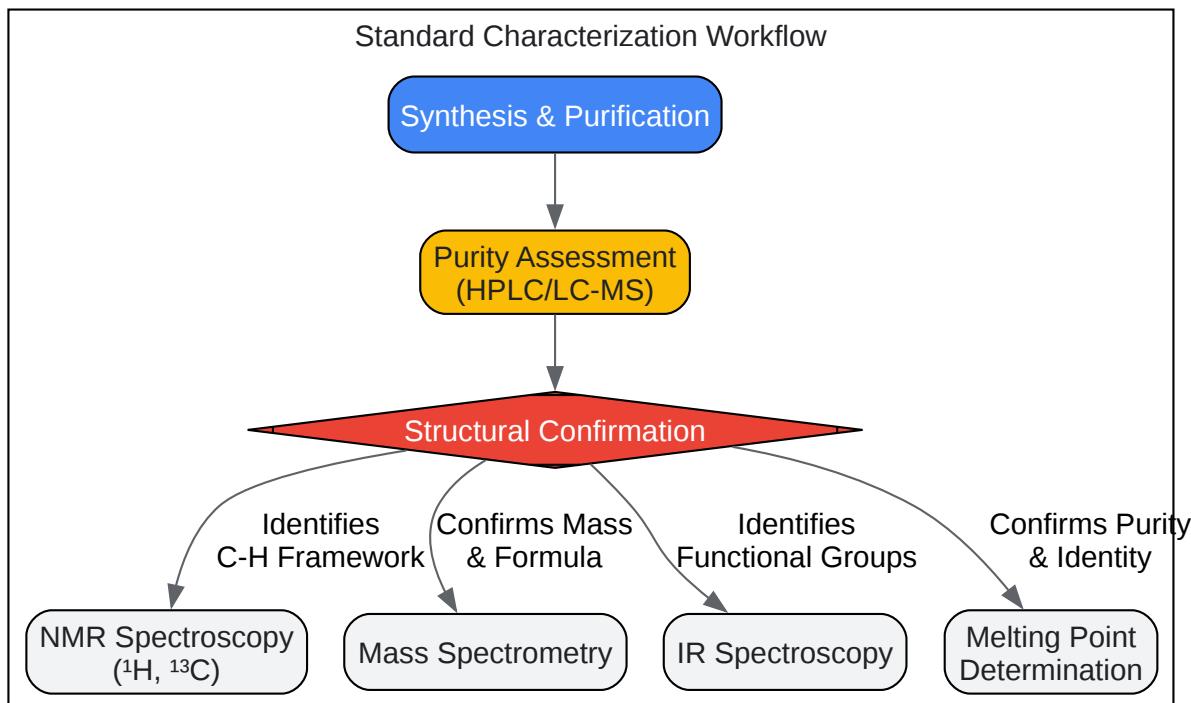
Caption: Nucleophilic Aromatic Substitution (S_nAr) workflow.

Analytical and Spectroscopic Characterization

A robust analytical workflow is critical to confirm the identity, purity, and structure of any chemical entity. While specific experimental spectra for this compound are not widely published, its expected spectral characteristics can be reliably predicted based on its structure.

Expected Spectral Data:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the three protons of the methyl group ($-\text{SO}_2\text{CH}_3$) in the downfield region, and two doublets corresponding to the two protons on the pyridazine ring. The exact chemical shifts will depend on the solvent used.
- ^{13}C NMR: The carbon NMR spectrum should display signals for the five unique carbon atoms in the molecule: one for the methyl group and four for the carbons of the pyridazine ring.
- Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M^+) corresponding to the molecular weight. A key diagnostic feature would be the isotopic pattern for a molecule containing one chlorine atom, showing a significant $\text{M}+2$ peak with an intensity approximately one-third of the M^+ peak.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key vibrations would include strong, asymmetric and symmetric stretches for the $\text{S}=\text{O}$ bonds of the sulfonyl group (typically in the $1350\text{-}1300\text{ cm}^{-1}$ and $1160\text{-}1120\text{ cm}^{-1}$ regions), $\text{C}=\text{N}$ stretching vibrations within the pyridazine ring, and a $\text{C}-\text{Cl}$ stretching vibration.



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Caption: A typical workflow for chemical characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the methods used for characterization must be robust and self-validating. The following are standard, field-proven protocols for determining key physicochemical properties.

Protocol 1: Melting Point Determination via Capillary Method

- Rationale: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

- Methodology:
 - Finely powder a small sample of the crystalline solid.
 - Pack the sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in a calibrated melting point apparatus.
 - Heat rapidly to about 15-20 °C below the expected melting point (126 °C).
 - Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two temperatures is the melting range.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. By separating the sample into its components, it allows for the quantification of the main peak relative to any impurities.
- Methodology:
 - System: A standard HPLC system with a UV detector.
 - Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for molecules of this polarity.
 - Mobile Phase: A gradient elution is typically used for purity analysis.
 - Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).
 - Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
 - A typical gradient might run from 5% B to 95% B over 10-15 minutes.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
- Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1.0 mg/mL) in a suitable solvent like acetonitrile.
- Analysis: Inject the sample and record the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

3-Chloro-6-(methylsulfonyl)pyridazine is a well-defined chemical entity with a distinct set of physicochemical properties. Its high reactivity, particularly in nucleophilic aromatic substitution reactions, establishes it as a critical building block for the synthesis of novel compounds in medicinal chemistry. A thorough understanding and experimental validation of its properties, using the standardized protocols outlined in this guide, are essential for its effective and reliable application in any research and development program.

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